![molecular formula C19H17N3O3S B11107586 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, pyridyl, and benzenesulfonamide groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 2-methoxybenzaldehyde and 2-aminopyridine, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides with different substituents or reduced amines.
Scientific Research Applications
4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
2-(4-Methoxyphenyl)ethylamine: Similar in having the methoxyphenyl group but lacks the pyridyl and benzenesulfonamide groups.
Uniqueness
4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-25-18-7-3-2-6-15(18)14-21-16-9-11-17(12-10-16)26(23,24)22-19-8-4-5-13-20-19/h2-14H,1H3,(H,20,22) |
InChI Key |
BBAAQKXHXDYSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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